3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C12H20N4O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an amino group, a cyclohexyl group, and an ethyl group attached to the pyrazole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the cyclohexyl group, which may affect its biological activity and solubility.
3-amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of an ethyl group, which can influence its reactivity and interactions.
Uniqueness
3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the cyclohexyl and ethyl groups, which can enhance its binding affinity to specific targets and improve its pharmacokinetic properties. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
5-amino-N-cyclohexyl-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-16-10(8-11(13)15-16)12(17)14-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUNJOZGMQGLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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